molecular formula C8H13N B14236103 (4S)-4-methylhept-5-enenitrile CAS No. 274689-77-9

(4S)-4-methylhept-5-enenitrile

Cat. No.: B14236103
CAS No.: 274689-77-9
M. Wt: 123.20 g/mol
InChI Key: RWCDKQXQCOAEGE-MRVPVSSYSA-N
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Description

(4S)-4-methylhept-5-enenitrile is an organic compound with the molecular formula C8H13N It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-methylhept-5-enenitrile can be achieved through several methods. One common approach involves the reaction of a suitable aldehyde with a nitrile compound under specific conditions. For instance, the reaction of 4-methylpent-4-enal with hydrogen cyanide in the presence of a base can yield this compound. The reaction conditions typically include a controlled temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the catalytic hydrogenation of a precursor compound, followed by a nitrile formation step. The use of chiral catalysts can help in obtaining the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-methylhept-5-enenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (4S)-4-methylhept-5-enenitrile is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving nitrile-containing compounds.

Medicine

Potential applications in medicine include the development of pharmaceuticals that target specific biological pathways. The chiral nature of this compound can be exploited to create drugs with high specificity and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and product formulations.

Mechanism of Action

The mechanism of action of (4S)-4-methylhept-5-enenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes that catalyze the conversion of nitriles to other functional groups. The pathways involved can include hydrolysis, reduction, or substitution reactions, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-methylhept-5-enenitrile: The enantiomer of (4S)-4-methylhept-5-enenitrile, with similar chemical properties but different biological activities.

    4-methylheptanenitrile: A similar compound without the double bond, which can affect its reactivity and applications.

    4-methylhexanenitrile: Another related compound with a shorter carbon chain, leading to different physical and chemical properties.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a nitrile group and a double bond. This combination of features makes it particularly useful in asymmetric synthesis and other applications where chirality and functional group diversity are important.

Properties

CAS No.

274689-77-9

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

(4S)-4-methylhept-5-enenitrile

InChI

InChI=1S/C8H13N/c1-3-5-8(2)6-4-7-9/h3,5,8H,4,6H2,1-2H3/t8-/m1/s1

InChI Key

RWCDKQXQCOAEGE-MRVPVSSYSA-N

Isomeric SMILES

CC=C[C@@H](C)CCC#N

Canonical SMILES

CC=CC(C)CCC#N

Origin of Product

United States

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